Home > Products > Building Blocks P12910 > 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid
4-(4-oxoquinazolin-3(4H)-yl)butanoic acid - 25818-89-7

4-(4-oxoquinazolin-3(4H)-yl)butanoic acid

Catalog Number: EVT-439776
CAS Number: 25818-89-7
Molecular Formula: C12H12N2O3
Molecular Weight: 232.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Quinazolinones are a class of heterocyclic compounds characterized by a bicyclic ring system consisting of a benzene ring fused to a pyrimidine ring. They are widely found in nature and exhibit a diverse range of pharmacological and biological activities. [, ] 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid belongs to this class, possessing a butanoic acid side chain at the 4th position of the quinazolinone ring.

2-Hydroxy-5-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid (S1)

Compound Description:

2-Hydroxy-5-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid (S1) was synthesized as a precursor to novel quinazolino peptide derivatives (S1a-e) []. These derivatives exhibited antibacterial, antifungal, and anthelmintic activities.

Relevance:

(E)-N'-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides (5)

Compound Description:

These compounds were designed as potential antitumor agents activating procaspase-3. Incorporating structural elements of PAC-1 (a procaspase-3 activator) and oncrasin-1 (an anticancer agent), these compounds demonstrated strong cytotoxicity against various human cancer cell lines [].

Relevance:

N2,N6-Bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide

Compound Description:

This compound was synthesized using a green chemistry method employing a choline chloride-based deep eutectic solvent as a catalyst [].

Relevance:

(E)‐N'‐(3‐allyl‐2‐hydroxy)benzylidene‐2‐(4‐oxoquinazolin‐3(4H)‐yl)acetohydrazides (5)

Compound Description:

These compounds represent a series of novel antitumor agents designed by focusing on modifications within the quinazolin-4(3H)-one moiety []. Biological evaluations revealed significant cytotoxicity against several human cancer cell lines.

Relevance:

N'-((1-(substituted amino)methyl)-2-oxoindolin-3-ylidene)-4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl)benzohydrazide derivatives (4a-4l)

Compound Description:

This series of compounds was designed and synthesized to investigate analgesic and anti-inflammatory properties []. Notably, compound 4b exhibited significant analgesic and anti-inflammatory effects.

Relevance:

2{[2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl]amino}-N-(substitutedphenyl)acetamides

Compound Description:

This series of quinazolinone derivatives was investigated for their molecular properties and bio-activity score using Molinspiration software []. These compounds showed good permeability across cell membranes.

Relevance:

3-(5-Amino-2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione

Compound Description:

This compound, including its enantiomers and pharmaceutically acceptable salts, represents a key structure in the development of treatments for immune and inflammatory diseases [, ]. Deuterated isotopes of this compound have also been synthesized [].

Relevance:

Alkyl 2-(4-oxoquinazolin-3(4H)-yl)acrylate

Compound Description:

This compound class is synthesized through a triphenylphosphine-catalyzed nucleophilic addition of alkyl propiolates to 4-hydroxyquinazoline [].

Relevance:

2-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-N-p-tolylacetamide (P-TOL)

Compound Description:

This quinazoline derivative demonstrated significant anti-allodynic effects in rodent models of neuropathic pain, specifically in the chronic constriction injury (CCI) model [].

Relevance:

N-Cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703)

Compound Description:

AZD6703 is a potent, selective, and orally available p38α MAP kinase inhibitor currently undergoing clinical trials for treating inflammatory diseases []. Its development involved the sequential modification of bisamide derivatives.

Relevance:

4-[4-oxo-(4H)-quinazolin-3-yl]-benzoic acid (PK-66)

Compound Description:

PK-66, a derivative of 4-[4-oxo-(4h)-quinazolin-3-yl]-benzoic acid, has shown promise as an analgesic agent in treating somatic and neuropathic pain syndromes. It appears to exert its effects through interactions with adrenergic, dopaminergic, and GABAergic systems [].

Relevance:

(S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid hydrochloride salt

Compound Description:

This compound is a nonpeptidic αvβ6 integrin inhibitor investigated for treating idiopathic pulmonary fibrosis. It demonstrates high affinity and selectivity for the αvβ6 integrin, long dissociation half-life, high solubility, and favorable pharmacokinetic properties for inhaled administration [].

Relevance:

4-[4-oxo-2-phenylquinazolin-3(4H)-yl]benzenesulfonic acid

Compound Description:

This compound was synthesized via microwave irradiation and compared to the synthesis of 2,3-diphenylquinazolin-4(3H)-one to understand the impact of the sulfonate group on reactivity [].

Relevance:

N-[(Amido/Imido-2-YL)Alkyl]-4-Oxo-1-Phenyl-Quinazolin-3(4H)-Carboxamides (III)

Compound Description:

This series of compounds was synthesized from 2-phenyl-4H-benzo[dJ[1,3]oxazin-4-one (I) through a multistep process involving the formation of 4-oxo-2-phenyl-quinzolin-3-(4H).carboxamide (II) [, ].

Source and Classification

The compound is cataloged under the Chemical Abstracts Service (CAS) number 25818-89-7. It is recognized as a member of the quinazolinone family, which includes various heterocyclic compounds known for diverse pharmacological effects. The structure consists of a quinazolinone moiety linked to a butanoic acid side chain, enhancing its chemical versatility and biological activity .

Synthesis Analysis

The synthesis of 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid typically involves the cyclization of anthranilic acid derivatives. A common method includes:

  1. Starting Materials: Anthranilic acid and triethyl orthoacetate.
  2. Procedure:
    • Heat anthranilic acid with triethyl orthoacetate to form an intermediate.
    • React this intermediate with a substituted aniline or amine in glacial acetic acid under reflux conditions.
  3. Yields: The yield can vary based on reaction conditions, but optimized methods can achieve high yields through careful control of temperature and reaction time .

In industrial settings, continuous flow reactions and automated systems may be employed to enhance efficiency and reduce costs during synthesis.

Molecular Structure Analysis

The molecular structure of 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid can be represented by the following InChI:

InChI 1S C12H12N2O3 c15 11 16 6 3 7 14 8 13 10 5 2 1 4 9 10 12 14 17 h1 2 4 5 8H 3 6 7H2 H 15 16 \text{InChI 1S C12H12N2O3 c15 11 16 6 3 7 14 8 13 10 5 2 1 4 9 10 12 14 17 h1 2 4 5 8H 3 6 7H2 H 15 16 }

Structural Features

  • Quinazolinone Core: The compound contains a quinazolinone ring that contributes to its biological activity.
  • Butanoic Acid Side Chain: This side chain enhances solubility and reactivity, allowing for further modifications.
Chemical Reactions Analysis

4-(4-oxoquinazolin-3(4H)-yl)butanoic acid can participate in various chemical reactions:

  1. Oxidation: This compound can be oxidized under acidic or alkaline conditions to yield different quinazolinone derivatives.
  2. Reduction: Reduction reactions may lead to the formation of dihydroquinazolinones.
  3. Substitution Reactions: Nucleophilic substitution can modify either the butanoic acid side chain or the quinazolinone core.

Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction .

Mechanism of Action

The mechanism of action of 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid primarily involves its interaction with biological targets such as enzymes or receptors in microbial cells. Its antibacterial properties have been particularly noted against strains like methicillin-resistant Staphylococcus aureus (MRSA).

Proposed Mechanism

  1. Binding: The compound likely binds to specific active sites on bacterial enzymes, inhibiting their function.
  2. Disruption of Metabolic Pathways: By interfering with these enzymes, the compound disrupts essential metabolic pathways in bacteria, leading to cell death.
Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid are crucial for understanding its behavior in various environments:

Applications

The applications of 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid span several fields:

  1. Medicinal Chemistry: Used as a building block for synthesizing more complex quinazolinone derivatives with potential therapeutic effects.
  2. Antibacterial Research: Investigated for its effectiveness against resistant bacterial strains.
  3. Pharmaceutical Development: Its unique structure allows for modifications that could lead to new drug candidates targeting various diseases .

Properties

CAS Number

25818-89-7

Product Name

4-(4-oxoquinazolin-3(4H)-yl)butanoic acid

IUPAC Name

4-(4-oxoquinazolin-3-yl)butanoic acid

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

InChI

InChI=1S/C12H12N2O3/c15-11(16)6-3-7-14-8-13-10-5-2-1-4-9(10)12(14)17/h1-2,4-5,8H,3,6-7H2,(H,15,16)

InChI Key

YDSMKDAFGDSYPS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.